2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylpyrimidinyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality. Industrial methods may also include advanced purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- 2-[(1H-pyrrolo[2,3-B]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl ring Hex-1-enyl]methyl]piperazin-1-yl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide stands out due to its specific structural features and chemical properties
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
InChI Key |
DBSFWCCAQUWGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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